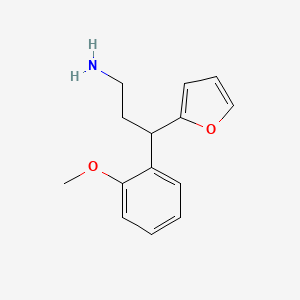

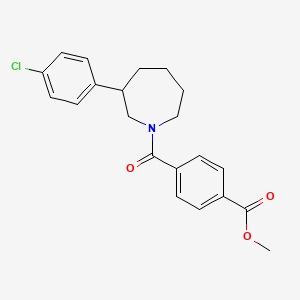

![molecular formula C14H11BrN2 B2858593 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-37-2](/img/structure/B2858593.png)

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-Bromophenyl)pyridine” is a chemical compound with the molecular formula C11H8BrN . It has a molecular weight of 234.1 .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)pyridine” consists of a pyridine ring attached to a bromophenyl group .

Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)pyridine” has a molecular weight of 234.1 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not available .

科学的研究の応用

Optoelectronic Properties

Imidazo[1,2-a]pyridine based compounds, such as “2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine”, have been studied as blue-emitting materials . These compounds have shown promising results in terms of their optical and electrochemical properties . The nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit significantly influence these properties .

Organic Light-Emitting Diodes (OLEDs)

These compounds have been used in the development of organic light-emitting diodes (OLEDs) . OLEDs are considered better alternatives to liquid crystal displays due to their characteristics such as flexibility, cost-effectiveness, an extensive colour range, low power consumption with fast response time .

Blue Emitters for Electroluminescent Displays

Blue emitters are essential for electroluminescent displays . The compounds based on imidazo[1,2-a]pyridine have been used as blue emitters, which not only effectively reduce the power consumption of the devices but also help to produce different colour emissions via an energy cascade to the compatible emissive dopant .

Radical Reactions

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes, thereby altering cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Similar compounds have been shown to exert a range of effects at the molecular and cellular levels, including alterations in protein function, changes in gene expression, and disruption of cellular processes .

Action Environment

The action, efficacy, and stability of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .

特性

IUPAC Name |

2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQJANVHBUJRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)

![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)